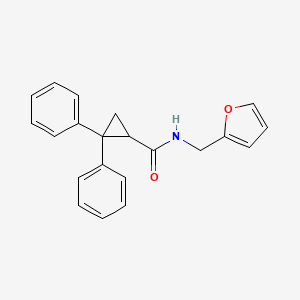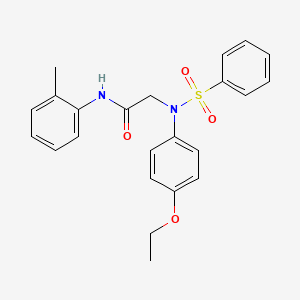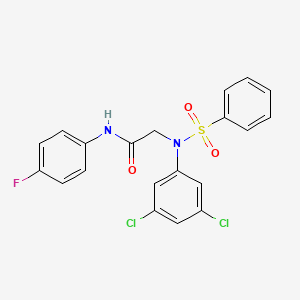
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide, also known as FCCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FCCP is a mitochondrial uncoupling agent that is commonly used to study mitochondrial function and energy metabolism. In
Wirkmechanismus
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide acts as a mitochondrial uncoupling agent by disrupting the proton gradient across the mitochondrial inner membrane. This leads to the uncoupling of oxidative phosphorylation from ATP synthesis, resulting in increased oxygen consumption and decreased ATP production. N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide also induces mitochondrial swelling and the release of cytochrome c, which activates apoptosis.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It increases oxygen consumption and decreases ATP production, leading to increased energy expenditure. N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide also induces mitochondrial swelling and the release of cytochrome c, which activates apoptosis. In addition, N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has been shown to increase reactive oxygen species (ROS) production, which can lead to oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide in lab experiments is its ability to uncouple oxidative phosphorylation from ATP synthesis, allowing for the measurement of mitochondrial respiration rates and membrane potential. N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide is also relatively easy to use and can be added directly to cell culture media. However, N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has some limitations in lab experiments. It can induce apoptosis and cell damage at high concentrations, and it can also affect other cellular processes, such as calcium signaling.
Zukünftige Richtungen
There are several future directions for the study of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide. One area of research is the role of mitochondria in aging and age-related diseases. Another area of research is the use of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, the development of new mitochondrial uncoupling agents with improved specificity and safety profiles is an area of active research.
Conclusion:
In conclusion, N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide is a mitochondrial uncoupling agent that has been extensively studied for its potential applications in scientific research. It is commonly used to study mitochondrial function and energy metabolism and has been shown to have a number of biochemical and physiological effects. While N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has some limitations in lab experiments, it remains a valuable tool for the study of mitochondria and energy metabolism. The future directions for the study of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide include the role of mitochondria in aging and age-related diseases, the use of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide in cancer therapy, and the development of new mitochondrial uncoupling agents.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid with 2-(2-furyl)ethylamine. The reaction produces N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide as a white solid with a melting point of 102-104°C. The purity of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has been widely used in scientific research to study mitochondrial function and energy metabolism. It is commonly used to measure mitochondrial respiration rates, mitochondrial membrane potential, and ATP production. N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has also been used to study the effects of various drugs on mitochondrial function and energy metabolism. In addition, N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has been used to study the role of mitochondria in aging, neurodegenerative diseases, and cancer.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-20(22-15-18-12-7-13-24-18)19-14-21(19,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,19H,14-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTMBDIVOFXEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4929592.png)
![3-bromo-4-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4929599.png)

![1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4929607.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4929625.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4929626.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4929633.png)
![2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4929640.png)
![N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4929649.png)
![methyl 4-{[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4929656.png)

![3-[5-oxo-4-[(5-phenyl-2-furyl)methylene]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4929666.png)
![1-cyclohexyl-2-(4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4929668.png)
![3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B4929694.png)